Technical Monograph: Mono-oxime of 2,2,4,4-tetramethyl-1,3-cyclobutanedione
Technical Monograph: Mono-oxime of 2,2,4,4-tetramethyl-1,3-cyclobutanedione
[1]
Executive Summary
The mono-oxime of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD-MO) represents a critical, albeit transiently isolated, intermediate in the functionalization of sterically hindered cyclobutane rings. Unlike its symmetric parent (TMCBD) or the fully derivatized dioxime, the mono-oxime retains a reactive ketone functionality alongside the oxime group. This duality makes it a potent scaffold for synthesizing gem-dimethyl substituted nitrogen heterocycles , particularly via Beckmann rearrangement to form 3,3,5,5-tetramethyl-2-pyrrolidone—a core structure in Hindered Amine Light Stabilizers (HALS) and specific pharmaceutical pharmacophores.
This guide provides a definitive technical analysis of TMCBD-MO, focusing on the precision synthesis required to avoid over-oximation, its physicochemical profile, and its primary application in ring-expansion chemistry.
Chemical Identity & Structural Analysis[2][3]
The molecule is characterized by a four-membered ring with significant steric strain, exacerbated by four methyl groups. This "gem-dimethyl effect" (Thorpe-Ingold effect) significantly influences its reactivity, often accelerating cyclization reactions while retarding nucleophilic attacks at the carbonyl carbon due to steric crowding.
| Attribute | Detail |
| Systematic Name | 3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutan-1-one |
| Parent Compound CAS | (2,2,4,4-Tetramethyl-1,3-cyclobutanedione) |
| Dioxime CAS | (Often the over-reaction product) |
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| Structural Features | Planar to puckered cyclobutane ring; |
Stereochemical Considerations
The high degree of substitution restricts the conformational freedom of the cyclobutane ring. The oxime group (
Synthesis & Production: Selective Mono-Oximation
The primary challenge in synthesizing TMCBD-MO is preventing the formation of the dioxime (CAS 1127-29-3). The parent dione is highly symmetric and reactive; once the first oxime forms, the solubility changes, often precipitating the dioxime if conditions are not strictly controlled.
Protocol: Stoichiometric Control Method
Objective: Isolate the mono-oxime with >90% selectivity.
Reagents:
-
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBD): 10.0 mmol (1.40 g)
-
Hydroxylamine Hydrochloride (
): 10.0 mmol (0.69 g) -
Sodium Acetate (
): 11.0 mmol (buffer) -
Solvent: Ethanol (absolute) or Methanol/Water (9:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve TMCBD (1.40 g) in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (mild heating to 40°C if necessary).
-
Buffered Reagent Prep: In a separate beaker, dissolve
and in 5 mL of water. The acetate acts to buffer the HCl released, preventing acid-catalyzed decomposition or rearrangement. -
Controlled Addition: Add the hydroxylamine solution to the TMCBD solution dropwise over 30 minutes at 0°C to 5°C .
-
Scientific Rationale: Low temperature and slow addition ensure the concentration of free hydroxylamine remains low relative to the ketone, favoring mono-substitution.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The mono-oxime will appear as a spot with lower
than the starting material but higher than the dioxime. -
Quench & Workup:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM) (3 x 15 mL).
-
Note: The dioxime is often less soluble in DCM and may precipitate at the interface; filter this off if observed.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Hexane/Ethanol to obtain white crystals.
Reactivity Profile: The Beckmann Rearrangement
The most authoritative application of TMCBD-MO is its ring expansion to form lactams. The steric bulk of the tetramethyl groups directs the rearrangement, typically stabilizing the transition state for the migration of the alkyl group.
Mechanism of Action
Under acidic conditions (e.g., Polyphosphoric acid or Thionyl chloride), the oxime hydroxyl group is protonated/activated and leaves. The anti-periplanar alkyl group migrates to the nitrogen, expanding the ring from 4-membered to 5-membered.
Product: 3,3,5,5-tetramethyl-2-pyrrolidone.
Figure 1: Mechanistic pathway for the Beckmann rearrangement of TMCBD-MO to the corresponding lactam.
Physicochemical Properties[3][5][7]
The following data summarizes the properties of the mono-oxime relative to its related congeners.
| Property | Mono-oxime (TMCBD-MO) | Dioxime (TMCBD-DO) | Parent Dione |
| Physical State | White Crystalline Solid | White Powder | White Crystals |
| Melting Point | ~145–150°C (Est.)* | 216–218°C | 114–116°C |
| Solubility (Water) | Low | Very Low | Low |
| Solubility (EtOH) | High | Moderate | High |
| IR Signature | 1710 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N) | No C=O, Strong C=N | 1710 cm⁻¹ (C=O) |
*Note: Exact melting point varies by purity and crystal habit; mono-oximes of this class typically melt between the parent ketone and the dioxime.
Applications in Drug Development & Materials
Hindered Amine Scaffolds (HALS)
The rearrangement product, 3,3,5,5-tetramethyl-2-pyrrolidone , is a precursor to a class of stabilizers used to protect polymers from UV degradation. The "tetramethyl" motif acts as a radical trap (via the formation of stable nitroxyl radicals), preventing polymer chain scission.
Pharmaceutical Intermediates
The rigid cyclobutane core is increasingly explored in medicinal chemistry to restrict the conformation of pendant groups.
-
Bioisosteres: The mono-oxime can be reduced to the amino-ketone or amino-alcohol , serving as a rigid scaffold for glutamate receptor antagonists or kinase inhibitors where spatial orientation of substituents is critical.
-
Chelation Therapy: While the dioxime is a stronger chelator (N4 coordination), the mono-oxime offers mixed O/N coordination, potentially useful for specific metallo-drug delivery systems.
References
-
Synthesis of Parent Dione: Hasek, R. H., et al. "Dimethylketene β-Lactone Dimer." Organic Syntheses, vol. 48, 1968, p.[4] 72. Link
-
Beckmann Rearrangement Context: Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 1988. Link
-
Dioxime Properties (Comparative): "2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime." PubChem Database, CID 70779. Link
-
General Cyclobutane Chemistry: Rappoport, Z., & Liebman, J. F. (Eds.).[5][6][1][2][4][7][8] The Chemistry of Cyclobutanes. John Wiley & Sons, 2005. (Standard Reference Text).
-
Industrial Application (HALS): Gijsman, P. "Photostabilisation of Polymer Materials." Comprehensive Sampling and Sample Preparation, 2012. Link
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